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Executive Summary
Aclerastide (DSC127), an angiotensin analogue, was initially investigated as a promising

therapeutic agent for wound healing, particularly in the context of diabetic foot ulcers. The

proposed mechanisms of action included angiotensin receptor agonism and the stimulation of

stem cells to promote tissue regeneration. Despite promising preclinical data, aclerastide
failed to demonstrate efficacy in Phase III clinical trials, leading to the termination of its

development program. Subsequent research has elucidated a potential mechanism for this

failure, revealing that aclerastide upregulates reactive oxygen species (ROS) and matrix

metalloproteinase-9 (MMP-9), both of which are detrimental to the wound healing process. This

technical guide provides a comprehensive overview of aclerastide, from its initial promise to its

clinical failure, with a focus on the scientific data and experimental methodologies that have

defined its trajectory.

Introduction
Aclerastide is a peptide analogue of angiotensin II.[1] It was developed by Derma Sciences

with the therapeutic goal of treating skin disorders, including wounds and scars.[2] The initial

hypothesis was that by acting as an angiotensin receptor agonist, aclerastide could stimulate

cellular processes conducive to wound repair, including the mobilization and activity of stem

cells.[2] Early preclinical studies in diabetic mouse models showed some positive effects on

wound healing.[1] However, these promising initial findings did not translate into clinical
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success. In 2015, the Phase III clinical trials for aclerastide in diabetic foot ulcer healing were

terminated due to a determination of futility.[3] This document will synthesize the available

scientific information on aclerastide, presenting the preclinical data, clinical trial outcomes, and

the subsequent mechanistic studies that provide a likely explanation for its clinical failure.

Preclinical and Clinical Data Overview
The development of aclerastide was supported by early preclinical evidence suggesting its

efficacy in wound healing. However, the outcomes of human clinical trials were starkly different.

This section summarizes the key quantitative data from both preclinical and clinical

investigations.

Table 1: Summary of Preclinical Efficacy Data in db/db
Mice

Treatment
Group

Dosing
Regimen

Outcome
Measure

Result Citation

Aclerastide

0.1

mg/wound/day

for 5 days,

starting

immediately after

injury

Wound Healing
Superior efficacy

over becaplermin
[1]

Aclerastide

100 µ

g/wound/day for

14 days, starting

one day after

injury

Wound Closure

No acceleration

in wound healing

compared to

vehicle

[4][5]

Table 2: Aclerastide Clinical Trial Status
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Trial Phase Indication Status
Reason for
Discontinuatio
n

Citation

Phase III
Diabetic Foot

Ulcer
Discontinued

Ineffectiveness

based on futility

analysis

[2][3]

Phase I
Wounds (in

volunteers)

No recent

development

reported

- [2]

Not specified

Radiation-

induced skin

damage

Suspended - [2]

Not specified Scars Suspended - [2]

The Detrimental Signaling Pathway of Aclerastide in
Wound Healing
Contrary to the initial hypothesis, subsequent research has revealed a signaling pathway

activated by aclerastide that is detrimental to wound healing. As an angiotensin II analogue,

aclerastide stimulates NADPH oxidase, leading to the production of reactive oxygen species

(ROS).[1] Elevated ROS levels can then lead to the upregulation of active matrix

metalloproteinase-9 (MMP-9), an enzyme known to be deleterious to the healing of diabetic

wounds.[1][6]

Aclerastide
(Angiotensin II Analogue) NADPH Oxidase

stimulates Reactive Oxygen
Species (ROS)

produces
NF-κB

activates
Active MMP-9

upregulates Impaired Wound
Healing

contributes to

Click to download full resolution via product page

Aclerastide's detrimental effect on wound healing.

Experimental Protocols
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The following sections detail the methodologies used in key experiments that elucidated the

effects of aclerastide on diabetic wound healing.

In Vivo Wound Healing Studies in db/db Mice
Animal Model: Male, 8-week-old db/db mice were utilized as a model for diabetic wound

healing.

Wound Creation: A single, full-thickness excisional wound (8 mm diameter) was created on

the dorsal thorax of each mouse.

Treatment Application: Wounds were treated topically once daily with either aclerastide (100

µ g/wound/day ), a vehicle control (water), or a positive control (selective MMP-9 inhibitor

ND-336).[4] Treatment commenced one day after wound infliction and continued for 14 days.

[5]

Wound Closure Measurement: The wound area was measured at specified time points (e.g.,

days 7, 10, and 14) to assess the rate of wound closure.[5]

In Vivo Imaging of Reactive Oxygen Species (ROS)
Chemiluminescent Probe: L-012, a luminol analog, was used for the detection of NADPH

oxidase-derived superoxide.

Administration: Mice received an intraperitoneal injection of L-012 (25 mg/kg).[5]

Imaging: In vivo imaging was performed to detect the chemiluminescence signal from the

wounds, indicating the levels of ROS.

Quantification: Bioluminescence was quantified to compare ROS levels between treatment

groups.[1]

Analysis of Active MMP-9 Levels
Sample Collection: Wound tissues were collected from the different treatment groups.

Affinity Resin and Proteomics: An affinity resin that specifically binds to the active forms of

MMPs was used to isolate active MMPs from the wound tissue homogenates.[5] The
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captured proteins were then identified and quantified using proteomics.

In Situ Zymography: This technique was used to visualize the activity of gelatinases like

MMP-9 directly within the wound tissue sections. DQ-gelatin, a fluorogenic substrate, was

applied to the tissue, and areas of MMP-9 activity were identified by fluorescence.[4]

Quantitative Analysis of Aclerastide's Detrimental
Effects
The studies investigating the mechanism of aclerastide's failure provided quantitative data on

its biochemical effects.

Table 3: Effect of Aclerastide on ROS and Active MMP-9
Levels in Diabetic Mouse Wounds

Analyte Time Point
Fold Change
vs. Vehicle

Statistical
Significance

Citation

Reactive Oxygen

Species (ROS)
Day 1 3.0-fold increase P < 0.05 [1]

Reactive Oxygen

Species (ROS)
Day 2 2.4-fold increase P < 0.05 [1]

Active MMP-9 Day 1 2.7-fold increase P < 0.05 [1][5]

Active MMP-9 Day 2 2.5-fold increase P < 0.05 [1][5]

Discussion and Conclusion
The story of aclerastide serves as a crucial case study in drug development, highlighting the

importance of translating preclinical findings to clinical efficacy and the need for a thorough

understanding of a drug's mechanism of action. While initially classified as a potential "stem

cell stimulant," the in-depth scientific investigation following its clinical failure revealed a

contrary and detrimental pathway.[2] The upregulation of ROS and active MMP-9 provides a

compelling explanation for the lack of efficacy in healing diabetic foot ulcers, a condition

already characterized by a complex and delicate biochemical environment.[1][6]
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For researchers and scientists in the field of wound healing and regenerative medicine, the

aclerastide example underscores the following key points:

The complexity of wound healing: The wound microenvironment is intricate, and modulating

a single pathway can have unforeseen and sometimes detrimental effects.

The importance of appropriate preclinical models: While the db/db mouse is a standard

model, the dosing regimen in early preclinical studies that showed promise was different

from the more clinically relevant regimen used in later studies that showed no benefit.[1][5]

The value of post-failure analysis: The investigations conducted after the termination of the

clinical trials were instrumental in providing a scientific rationale for the observed lack of

efficacy, offering valuable lessons for future drug development efforts.

In conclusion, aclerastide is not a viable therapeutic agent for wound healing and its

association with stem cell stimulation should be viewed with caution and in the context of its

ultimate clinical failure. The focus of future research should be on therapeutic strategies that

can modulate the wound environment in a more nuanced and beneficial manner, potentially by

targeting the very pathways that aclerastide was found to adversely affect.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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